4-(1-methyl-1H-pyrazol-5-yl)butanoic acid
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Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a butanoic acid chain attached to the pyrazole ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom to introduce the methyl group.
Butanoic Acid Chain Attachment: The final step involves attaching the butanoic acid chain to the pyrazole ring through a suitable linker, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The exact mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)butanoic acid is not fully understood. studies suggest that it may exert its effects through the inhibition of specific enzymes and signaling pathways. The compound’s structure allows it to interact with various molecular targets, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)butanoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: A pyrrole alkaloid with a similar butanoic acid chain.
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)butanoic acid is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-7(5-6-9-10)3-2-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQQQLKHIXNSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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